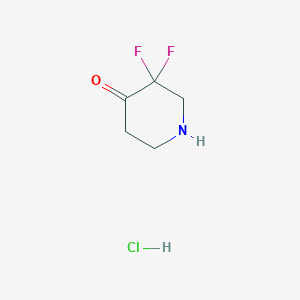

2-(2-Fluorophenyl)azetidine hydrochloride

Overview

Description

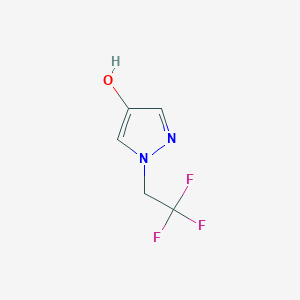

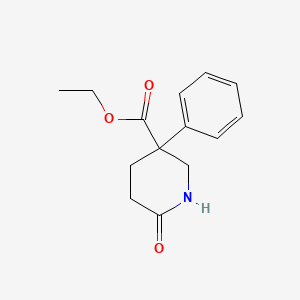

“2-(2-Fluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1375231-95-0 . It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidines, including “2-(2-Fluorophenyl)azetidine hydrochloride”, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)azetidine hydrochloride” includes a four-membered azetidine ring with a fluorophenyl group attached . The molecular weight is 187.64 .Chemical Reactions Analysis

Azetidines, including “2-(2-Fluorophenyl)azetidine hydrochloride”, exhibit unique reactivity due to the considerable ring strain, which lies between that of less stable aziridines and unreactive pyrrolidines . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“2-(2-Fluorophenyl)azetidine hydrochloride” is a powder at room temperature . It has a molecular weight of 187.64 .Scientific Research Applications

Synthesis of Functionalized Azetidines

Aza Paternò–Büchi Reactions: This compound is pivotal in the synthesis of functionalized azetidines via aza Paternò–Büchi reactions . These photochemical [2 + 2] cycloaddition reactions between an imine and an alkene are efficient methods for constructing four-membered rings with high regio- and stereoselectivity. The resulting azetidines are significant in the synthesis of complex natural products and pharmaceutical scaffolds.

Pharmaceutical Applications

Drug Development: The structural motif of azetidine is found in many pharmaceutically relevant compounds. The incorporation of azetidines can lead to improved pharmacokinetic properties . Researchers utilize 2-(2-Fluorophenyl)azetidine hydrochloride in the development of new medicinal compounds due to its potential to enhance drug efficacy and stability.

Organic Synthesis

Building Blocks for Complex Molecules: In organic synthesis, azetidines serve as building blocks for more complex molecules. The reactivity of 2-(2-Fluorophenyl)azetidine hydrochloride allows for the construction of diverse molecular architectures, which are essential in the development of new synthetic routes .

Material Science

Polymer Chemistry: Azetidines are used in polymer chemistry to modify the properties of polymers. The introduction of azetidine units can alter the thermal stability, mechanical strength, and chemical resistance of polymers, making 2-(2-Fluorophenyl)azetidine hydrochloride a valuable compound in materials science research .

Biochemistry

Protein Modification: In biochemistry, azetidines are explored for protein modification. The unique structure of 2-(2-Fluorophenyl)azetidine hydrochloride can be used to introduce conformational constraints in peptides and proteins, which is crucial for studying protein folding and function .

Catalysis

Ligand Synthesis: Azetidines are also employed in the synthesis of ligands for catalysis. The fluorophenyl group in 2-(2-Fluorophenyl)azetidine hydrochloride can interact with metal centers, facilitating the development of catalysts for various chemical reactions .

Future Directions

Mechanism of Action

Target of Action

Azetidines are four-membered nitrogen-containing heterocycles . They are often used in medicinal chemistry due to their unique reactivity and stability . .

Mode of Action

The mode of action of azetidines generally involves interactions with biological targets, leading to changes in cellular processes

Biochemical Pathways

Azetidines can participate in various biochemical pathways due to their reactivity

properties

IUPAC Name |

2-(2-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBJVSHXBTVOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)

![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)